UV Curing Efficiency as an Acid Amplifier: CHDp-m vs. Di‑Tosylate and Vinyl‑Sulfonate Analogs
In a study comparing mono‑ and di‑type sulfonate acid amplifiers for UV‑curable inks, 4‑hydroxycyclohexyl‑4‑methylbenzenesulfonate (designated CHDp‑m) was evaluated alongside its vinyl‑benzenesulfonate analog (CHDv‑m) and the corresponding di‑tosylate (CHDp‑d). While the highest curing speed was observed for the di‑vinyl compound (CHDv‑d), CHDp‑m produced a measurable photocurrent decay profile, indicating its ability to release p‑toluenesulfonic acid upon UV irradiation [1]. The specific conductivity‑change curve for CHDp‑m differed from that of CHDv‑m, demonstrating that the methyl‑substituted aryl sulfonate generates acid at a distinct rate compared to the vinyl‑substituted analog, a parameter that directly influences the curing kinetics of the ink formulation.
| Evidence Dimension | Photocurrent decay time (indicator of acid generation rate and curing speed) |
|---|---|
| Target Compound Data | CHDp‑m exhibited a measurable decay in conductivity under standardized UV irradiation (exact time constant reported in the full text [1]) |
| Comparator Or Baseline | CHDv‑m (4‑hydroxycyclohexyl‑4‑vinylbenzenesulfonate) and CHDp‑d (1,4‑ditosyloxycyclohexane) were tested in the same system [1] |
| Quantified Difference | The full text reports that CHDv‑d cured more rapidly than all other samples; the relative ranking of CHDp‑m versus CHDv‑m is presented in the article's figures [1] |
| Conditions | UV‑curable ink formulation; photocurrent measured as a function of UV irradiation time and intensity; samples prepared with identical photoinitiator loading [1] |
Why This Matters
For formulators developing UV‑curable inks or coatings, the choice of acid amplifier directly determines the curing speed and final film properties; selecting CHDp‑m over CHDv‑m or CHDp‑d must be based on the specific acid‑generation kinetics required.
- [1] Lee, M.; Kim, S. B.; Son, S.; Cheon, J. A Study on the Application of UV Curing Ink with Sulfonate Type Acid Amplifier. Korean J. Chem. Eng. 2006, 23 (2), 309–316. https://doi.org/10.1007/BF02705733 View Source
